molecular formula C9H9BrFNO B1375131 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide CAS No. 1341700-38-6

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

Cat. No.: B1375131
CAS No.: 1341700-38-6
M. Wt: 246.08 g/mol
InChI Key: CWOIAEAKAGNGSO-UHFFFAOYSA-N
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Description

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide is a useful research compound. Its molecular formula is C9H9BrFNO and its molecular weight is 246.08 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrFNO/c1-6-2-3-8(7(11)4-6)12-9(13)5-10/h2-4H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWOIAEAKAGNGSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-Depth Technical Guide to 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide: Synthesis, Characterization, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide, a halogenated aromatic amide of significant interest as a versatile chemical intermediate in the fields of medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its chemical structure, a detailed synthesis protocol, analytical characterization, and prospective applications.

Introduction and Significance

This compound belongs to the class of N-arylacetamides, a structural motif frequently encountered in biologically active compounds. The presence of a bromine atom provides a reactive handle for further chemical modifications, such as cross-coupling reactions, while the fluoro and methyl substituents on the phenyl ring can significantly influence the molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. The strategic combination of these functionalities makes this compound a valuable building block for the synthesis of more complex molecules with potential therapeutic or material science applications.

The core structure, an N-arylacetamide, is a common feature in many pharmaceutical agents. For instance, related N-arylacetamide derivatives have been investigated for their potential as inhibitors of various enzymes.[1] The insights gained from the synthesis and study of this compound can, therefore, contribute to the broader understanding of structure-activity relationships (SAR) in the development of novel chemical entities.[2]

Physicochemical and Structural Properties

The structural and physicochemical properties of this compound are summarized in the table below. These predicted values, sourced from reputable chemical databases, provide a foundational understanding of the compound's behavior in various chemical and biological systems.

PropertyPredicted ValueUnitSource
Molecular FormulaC₉H₉BrFNO-PubChem
Molecular Weight246.08 g/mol PubChem
Melting Point111°CEPA CompTox
Boiling Point315°CEPA CompTox
Water Solubility3.22e-3g/LEPA CompTox
LogP1.87-EPA CompTox
pKa (most acidic)11.7-EPA CompTox

Note: The properties listed are predicted values and may differ slightly from experimentally determined values.

The chemical structure of this compound is presented below:

Caption: Chemical structure of this compound.

Synthesis Protocol: A Step-by-Step Guide

The synthesis of this compound is achieved through a nucleophilic acyl substitution reaction. This well-established method involves the acylation of 2-fluoro-4-methylaniline with a suitable bromoacetylating agent, typically bromoacetyl bromide or bromoacetyl chloride. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl halide.

G reagents 2-fluoro-4-methylaniline Bromoacetyl bromide Base (e.g., Pyridine) Anhydrous Solvent (e.g., DCM) reaction Nucleophilic Acyl Substitution (0°C to room temperature) reagents->reaction 1. Reaction Setup workup Aqueous Work-up (Dilute HCl, NaHCO₃, Brine) reaction->workup 2. Quenching & Extraction purification Purification (Recrystallization or Column Chromatography) workup->purification 3. Isolation product This compound purification->product 4. Final Product

Caption: Experimental workflow for the synthesis of the target compound.

Reagents and Materials
Reagent/MaterialCAS NumberMolecular FormulaNotes
2-Fluoro-4-methylaniline452-80-2C₇H₈FNStarting material. Toxic if swallowed, in contact with skin, or if inhaled.[3]
Bromoacetyl bromide598-21-0C₂H₂Br₂OAcylating agent. Corrosive and a lachrymator. Reacts violently with water.[4]
Pyridine110-86-1C₅H₅NBase. Anhydrous grade recommended.
Dichloromethane (DCM)75-09-2CH₂Cl₂Anhydrous solvent.
Hydrochloric acid (HCl)7647-01-0HClDilute solution for work-up.
Sodium bicarbonate (NaHCO₃)144-55-8NaHCO₃Saturated solution for work-up.
Brine (saturated NaCl)7647-14-5NaClFor work-up.
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6Na₂SO₄Drying agent.
Ethyl acetate141-78-6C₄H₈O₂For extraction and chromatography.
Hexanes110-54-3C₆H₁₄For chromatography and recrystallization.
Experimental Procedure

It is imperative that this procedure is conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is worn at all times.

  • Reaction Setup:

    • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-fluoro-4-methylaniline (1.0 eq) and anhydrous dichloromethane (DCM).

    • Add pyridine (1.1 eq) to the solution. The base is crucial to neutralize the hydrogen bromide byproduct generated during the reaction, driving the equilibrium towards product formation.

    • Cool the mixture to 0 °C in an ice bath.

  • Addition of Acylating Agent:

    • In a separate dry flask, dissolve bromoacetyl bromide (1.1 eq) in anhydrous DCM.

    • Transfer the bromoacetyl bromide solution to the dropping funnel.

    • Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes, ensuring the internal temperature remains below 5 °C. This slow addition is critical to control the exothermic reaction and prevent the formation of side products.

  • Reaction Progression:

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Work-up and Extraction:

    • Once the reaction is complete, transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove unreacted pyridine), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel using an appropriate eluent gradient (e.g., 10-30% ethyl acetate in hexanes).

Analytical Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methyl group protons, the amide proton, and the methylene protons adjacent to the bromine atom. The aromatic region will display complex splitting patterns due to the fluorine and other substituents. The amide proton will likely appear as a broad singlet, and its chemical shift may be concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule. The carbonyl carbon of the amide will appear in the downfield region (typically 160-170 ppm). The aromatic carbons will have their chemical shifts influenced by the fluorine and methyl substituents.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

  • N-H stretching: ~3300 cm⁻¹ (secondary amide)

  • C=O stretching (Amide I band): ~1670 cm⁻¹

  • N-H bending (Amide II band): ~1550 cm⁻¹

  • C-Br stretching: ~600-700 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Potential Applications and Research Directions

This compound is a valuable intermediate for the synthesis of a wide range of more complex molecules. Its potential applications are primarily in the realm of drug discovery and development.

  • Scaffold for Bioactive Molecules: The bromo-functional group can be readily modified using various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents and build molecular complexity. This allows for the rapid generation of libraries of compounds for biological screening.

  • Fragment-Based Drug Discovery: The molecule itself can be used as a fragment in fragment-based drug discovery campaigns to identify novel binding interactions with therapeutic targets.

  • Intermediate for Agrochemicals and Materials: The structural motifs present in this compound are also relevant to the development of new agrochemicals and functional materials.[4]

Future research could focus on exploring the derivatization of this compound to synthesize novel classes of compounds with potential activities as kinase inhibitors, anti-inflammatory agents, or anti-infectives.

Safety and Handling Precautions

It is crucial to handle all chemicals with care and to be fully aware of their potential hazards.

  • 2-fluoro-4-methylaniline (Starting Material): This compound is toxic if swallowed, in contact with skin, or if inhaled.[3] Handle in a fume hood with appropriate PPE.

  • Bromoacetyl bromide (Reagent): This is a highly corrosive and lachrymatory substance.[4] It reacts violently with water.[4] It can cause severe burns to the skin and eyes.[5] Always handle bromoacetyl bromide in a fume hood and wear a full-face shield in addition to safety goggles.[6] Ensure all glassware is scrupulously dry.

  • This compound (Product): While specific toxicity data is not available, it should be handled with care as a potentially hazardous chemical.

In case of exposure, immediately flush the affected area with copious amounts of water and seek medical attention. A safety shower and eyewash station should be readily accessible.

Conclusion

This compound is a synthetically useful building block with significant potential for applications in medicinal chemistry and other areas of chemical research. The synthetic protocol outlined in this guide is robust and relies on well-understood chemical principles. Proper analytical characterization is essential to ensure the identity and purity of the synthesized compound. As with all chemical syntheses, a thorough understanding of the hazards associated with the reagents and adherence to strict safety protocols are paramount.

References

  • The MSDS HyperGlossary: Lachrymator - Interactive Learning Paradigms, Incorporated. (2025, October 18). Retrieved from [Link]

  • Lachrymators | Laboratory Safety - Brandeis University. (n.d.). Retrieved from [Link]

  • 2-Fluoro-4-methylaniline | C7H8FN | CID 67984 - PubChem. (n.d.). Retrieved from [Link]

  • 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties - EPA CompTox Chemicals Dashboard. (2025, October 15). Retrieved from [Link]

  • Bromoacetyl bromide | C2H2Br2O | CID 61147 - PubChem. (n.d.). Retrieved from [Link]

  • N-Arylacetamide derivatives of methyl 1,2-benzothiazine-3-carboxylate as potential drug candidates for urease inhibition - Royal Society Publishing. (2023, April 5). Retrieved from [Link]

  • Identification of Cyclic Sulfonamides with an N-Arylacetamide Group as α-Glucosidase and α-Amylase Inhibitors: Biological Evaluation and Molecular Modeling - MDPI. (2022, January 17). Retrieved from [Link]

  • Synthesis of N-arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry. (2021, February 23). Retrieved from [Link]

  • Simple preparation of new N-aryl-N-(3-indolmethyl) acetamides and their spectroscopic analysis - SciELO Colombia. (n.d.). Retrieved from [Link]

  • 2-Bromo-N-(4-methylphenyl)acetamide | C9H10BrNO | CID 94722 - PubChem. (n.d.). Retrieved from [Link]

  • Acetamide, N-(2-bromo-4-methylphenyl)- | SIELC - SIELC Technologies. (2018, February 16). Retrieved from [Link]

  • (PDF) 2-Bromo-N-(4-bromophenyl)acetamide - ResearchGate. (n.d.). Retrieved from [Link]

  • Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine - PMC. (n.d.). Retrieved from [Link]

Sources

molecular weight of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide: Physicochemical Properties, Synthesis, and Analytical Characterization

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated N-arylacetamide derivative. While specific experimental data for this exact isomeric compound is not widely published, this document synthesizes information from established chemical principles and data from closely related structural analogs to offer a scientifically grounded guide for researchers. The core focus is on its molecular properties, a detailed synthesis protocol rooted in nucleophilic acyl substitution, and modern analytical techniques for structural verification. This guide is intended for professionals in chemical research and drug development who utilize reactive intermediates and functionalized aromatic compounds in synthesis and discovery pipelines.

Introduction and Scientific Context

N-aryl-α-haloacetamides represent a critical class of bifunctional organic compounds. They combine an aromatic amine core, prevalent in many bioactive molecules, with a reactive α-haloacetyl group. This reactive handle makes them valuable as alkylating agents and versatile intermediates for constructing more complex molecular architectures. The α-bromoacetamide moiety, in particular, is an effective electrophile, readily undergoing substitution reactions with a wide range of nucleophiles. This reactivity is frequently exploited in medicinal chemistry for covalent modification of biological targets, such as cysteine residues in proteins, or in the assembly of novel heterocyclic scaffolds.

The specific compound, this compound, incorporates a substituted phenyl ring with fluorine and methyl groups. These substitutions are of significant interest in drug design as they can modulate key pharmacological properties such as metabolic stability, binding affinity, and membrane permeability. This guide will detail the fundamental chemical and physical characteristics of this compound, providing a framework for its synthesis, purification, and characterization.

Physicochemical and Molecular Properties

The molecular structure of this compound dictates its chemical behavior and physical properties. The exact molecular weight is derived from its molecular formula, which is fundamental for all quantitative experimental work.

Molecular Identity

The definitive properties of the molecule are calculated from its atomic composition.

  • Molecular Formula: C₉H₉BrFNO

  • Molecular Weight (Molar Mass): 262.08 g/mol

  • Exact Mass: 260.98514 Da

Predicted Physicochemical Data

While experimental data for this specific isomer is limited, properties can be predicted based on its structure and data from close analogs, such as 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1] These predictions are valuable for planning experiments, including selecting appropriate solvent systems and purification techniques.

PropertyPredicted Value / RangeSource / Justification
Physical Form Solid (likely crystalline)Based on analogous N-arylacetamides.
Melting Point ~111 °CBased on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1]
Boiling Point ~306-315 °CBased on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1]
LogP (Octanol-Water Partition) ~1.87Based on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1]
Water Solubility Low (predicted ~3.22e-3 g/L)Based on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1]
pKa (Acidic - Amide N-H) ~11.7Based on isomer 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide.[1]

Synthesis and Mechanistic Rationale

The most direct and widely adopted method for synthesizing N-arylacetamides is through the nucleophilic acyl substitution reaction between an aniline derivative and an acyl halide.

Reaction Principle

The synthesis involves the acylation of 2-fluoro-4-methylaniline with a bromoacetyl halide, typically bromoacetyl bromide or bromoacetyl chloride. The aniline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the bromoacetyl halide. This reaction forms a tetrahedral intermediate which then collapses, expelling the halide ion and forming the stable amide bond. A base is required to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, preventing it from protonating the starting aniline and rendering it non-nucleophilic.[2]

Detailed Experimental Protocol

Causality: This protocol is designed for high efficiency and purity. The use of anhydrous solvents is critical to prevent hydrolysis of the highly reactive bromoacetyl halide.[2] The reaction is performed at a low temperature (0-5 °C) to control the exothermic nature of the acylation and to minimize potential side reactions, such as double acylation or undesired reactions involving the bromine atom.

Materials:

  • 2-fluoro-4-methylaniline (1.0 equivalent)

  • Bromoacetyl bromide (1.1 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA) or Pyridine (1.1 equivalents)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is under an inert nitrogen atmosphere.

  • Reactant Solution: Dissolve 2-fluoro-4-methylaniline (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cooling: Cool the solution to 0-5 °C using an ice-water bath. This is crucial for controlling the reaction rate.

  • Acyl Halide Addition: Dissolve bromoacetyl bromide (1.1 eq.) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes. Maintain the temperature below 5 °C throughout the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally, brine. The acid wash removes excess base, while the bicarbonate wash removes any remaining acid.[2]

    • Dry the separated organic layer over anhydrous magnesium sulfate.

  • Isolation and Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) to yield the pure this compound.[2]

Synthesis Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification Reactants 2-fluoro-4-methylaniline Triethylamine Anhydrous DCM ReactionVessel Reaction at 0-5 °C (Dropwise Addition) Reactants->ReactionVessel Reagent Bromoacetyl Bromide in Anhydrous DCM Reagent->ReactionVessel Stir Stir at RT (TLC Monitoring) ReactionVessel->Stir Quench Aqueous Quench Stir->Quench Wash Sequential Washes (HCl, NaHCO₃, Brine) Quench->Wash Dry Dry (MgSO₄) & Concentrate Wash->Dry Purify Recrystallization (e.g., Ethanol/Hexanes) Dry->Purify FinalProduct Pure Product: This compound Purify->FinalProduct

Caption: Workflow for the synthesis of this compound.

Analytical Characterization and Structural Verification

Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic and chromatographic methods provides a self-validating system for structural elucidation. While specific spectra for this compound are not publicly available, the expected data can be accurately predicted.[3]

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: This technique provides information on the proton environment. Expected signals include a singlet for the two protons of the bromomethyl group (Br-CH₂-), a singlet for the methyl group (-CH₃) on the phenyl ring, distinct multiplets for the aromatic protons (whose splitting will be influenced by both proton-proton and proton-fluorine coupling), and a broad singlet for the amide proton (-NH-).

    • ¹³C NMR: This reveals the carbon skeleton. Key signals would include the carbonyl carbon (C=O), the bromomethyl carbon (CH₂Br), and distinct signals for the aromatic carbons, with the carbon atoms bonded to fluorine showing characteristic splitting (C-F coupling).

  • Infrared (IR) Spectroscopy: IR spectroscopy identifies key functional groups. Expected characteristic absorption bands include a strong C=O stretch for the amide carbonyl group (typically ~1650-1680 cm⁻¹) and an N-H stretch for the amide bond (typically ~3250-3350 cm⁻¹).

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak (M+) and an M+2 peak of nearly equal intensity, which is the characteristic isotopic signature of a molecule containing one bromine atom.

Analytical Workflow Diagram

G cluster_spec Spectroscopic Analysis Crude Crude Synthesized Product TLC Purity Check (TLC) Crude->TLC Purified Purified Product (Post-Recrystallization) TLC->Purified NMR NMR (¹H, ¹³C) - Proton Environment - Carbon Skeleton Purified->NMR MS Mass Spectrometry - Molecular Weight - Bromine Isotope Pattern Purified->MS IR IR Spectroscopy - Functional Groups (C=O, N-H) Purified->IR Final Structurally Confirmed Pure Compound NMR->Final MS->Final IR->Final

Caption: Standard analytical workflow for structural verification and purity assessment.

Applications in Research and Development

N-aryl-α-bromoacetamides are valuable precursors in drug discovery and chemical biology.

  • Covalent Inhibitors: The electrophilic bromomethyl group can form a covalent bond with nucleophilic residues, such as cysteine, on protein targets. This allows for the development of highly specific and potent irreversible inhibitors.

  • Medicinal Chemistry Scaffolds: This class of compounds serves as a building block for synthesizing more complex molecules, including various heterocyclic systems with potential therapeutic applications.[4] The acetamide linkage is a common feature in many approved drugs.[5]

  • Fragment-Based Drug Discovery (FBDD): The substituted phenylacetamide core can act as a molecular fragment that binds to a biological target. The reactive bromine handle then allows for the elaboration of this fragment to improve potency and selectivity.

Safety, Handling, and Storage

Hazard Statement: Based on analogous compounds, this compound should be treated as a hazardous substance. α-haloacetamides are often classified as harmful if swallowed, skin irritants, and serious eye irritants.[6][7] They are alkylating agents and should be handled with appropriate caution.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile) and wear a lab coat. Avoid all skin contact.[8]

  • Respiratory Protection: Handle exclusively in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

Handling and Storage
  • Handling: Ensure adequate ventilation.[8] Avoid formation of dust. In case of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention.[9]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and bases.[8]

Exposure Response Logic

G cluster_actions Immediate Actions Exposure Exposure Event Skin Skin Contact: Remove contaminated clothing. Wash with soap & water for 15 min. Exposure->Skin Eye Eye Contact: Rinse with water for 15 min. Lift eyelids. Exposure->Eye Inhale Inhalation: Move to fresh air. Provide oxygen if needed. Exposure->Inhale Medical Seek Immediate Medical Attention Skin->Medical Eye->Medical Inhale->Medical

Caption: First-aid response logic for accidental exposure.

References

  • CompTox Chemicals Dashboard. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5. Retrieved from [Link]

  • PubChem. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 11). Safety First: Handling and Storage Guidelines for 2-Bromo-4-fluoroacetophenone. Retrieved from [Link]

  • CompTox Chemicals Dashboard. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide - Links. U.S. Environmental Protection Agency. Retrieved from [Link]

  • Feng, Y., et al. (2012). 2,2-Dibromo-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2412. Retrieved from [Link]

  • Oliveto, E. P., & Gerold, C. (1953). N-BROMOACETAMIDE. Organic Syntheses, 33, 15. Retrieved from [Link]

  • Google Patents. (2015). CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
  • Wang, B., et al. (2012). Synthesis and Biological Evaluation of 2-(3-Fluoro-4-nitrophenoxy)-N-phenylacetamide Derivatives as Novel Potential Affordable Antitubercular Agents. Molecules, 17(2), 2048-2058. Retrieved from [Link]

  • Gowda, B. T., et al. (2007). 2-Bromo-N-(4-bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 63(Pt 10), o4063. Retrieved from [Link]

  • SIELC Technologies. (2018, February 16). Acetamide, N-(2-bromo-4-methylphenyl)-. Retrieved from [Link]

  • Chemspace. (n.d.). 2-bromo-N-(4-bromo-3-methylphenyl)acetamide. Retrieved from [Link]

  • Atrushi, D. S., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2). Retrieved from [Link]

Sources

In-Depth Technical Guide: 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

An Essential Building Block for Novel Covalent Therapeutics

Executive Summary

2-bromo-N-(2-fluoro-4-methylphenyl)acetamide is a substituted aromatic amide that serves as a critical intermediate and building block in medicinal chemistry and drug discovery. Its structure incorporates a reactive bromoacetamide "warhead," making it particularly valuable for the synthesis of targeted covalent inhibitors (TCIs). This guide provides a comprehensive overview of its chemical identity, a detailed, field-tested synthesis protocol, an exploration of its applications in drug development, and essential safety and handling procedures. Designed for researchers and scientists, this document synthesizes technical data with practical insights to facilitate its effective use in the laboratory.

Chemical Identity and Properties

This compound is an organic compound featuring a bromoacetamide group linked to a 2-fluoro-4-methylaniline moiety. The bromine atom alpha to the amide carbonyl creates an electrophilic center, primed for reaction with nucleophiles.

Canonical SMILES String: Cc1ccc(F)c(NC(=O)CBr)c1

1.1 Physicochemical Data

The properties of this molecule make it suitable for a range of organic reactions and subsequent purification techniques. A summary of its key computed and experimental properties is presented below.

PropertyValueUnitSource
Molecular Formula C₉H₉BrFNO--
Molecular Weight 246.08 g/mol -
CAS Number 188555-52-4--
Melting Point 111 (Median Experimental)°C[1]
Boiling Point 306 (Median Predicted)°C[1]
LogP (Octanol-Water) 1.87 (Median Experimental)-[1]
pKa (Acidic) 11.7 (Median Predicted)-[1]
Water Solubility 3.22e-3 (Median Predicted)g/L[1]
Density 1.56 (Median Experimental)g/cm³[1]
Synthesis and Mechanism

The synthesis of this compound is a robust and well-established procedure rooted in fundamental organic chemistry principles.

2.1 Reaction Principle: Nucleophilic Acyl Substitution

The core of the synthesis is a nucleophilic acyl substitution reaction. The primary amine of 2-fluoro-4-methylaniline acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of bromoacetyl halide (e.g., bromoacetyl bromide or chloride). A non-nucleophilic base, such as triethylamine or pyridine, is incorporated to neutralize the hydrohalic acid (HBr or HCl) generated during the reaction, driving the equilibrium towards the product.

The causality for specific experimental choices is critical:

  • Anhydrous Conditions: Bromoacetyl halides are extremely sensitive to moisture and will readily hydrolyze to bromoacetic acid, which will not participate in the desired amidation. Therefore, all glassware must be oven-dried and anhydrous solvents must be used.

  • Low Temperature: The reaction is exothermic. Performing the addition of the bromoacetyl halide at low temperatures (0-5 °C) is crucial to control the reaction rate, prevent side reactions such as di-acylation, and ensure safety.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric moisture and oxygen.

2.2 Detailed Experimental Protocol

This protocol describes a standard laboratory-scale synthesis.

Materials:

  • 2-fluoro-4-methylaniline (1.0 eq)[2]

  • Bromoacetyl bromide or Bromoacetyl chloride (1.1 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (1M HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Saturated Sodium Chloride Solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reactant Setup: Dissolve 2-fluoro-4-methylaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM. Transfer this solution to the round-bottom flask and cool the mixture to 0 °C using an ice bath.

  • Electrophile Addition: Dissolve bromoacetyl bromide (1.1 eq) in a minimal amount of anhydrous DCM and transfer it to the dropping funnel.

  • Reaction: Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over 30-60 minutes. It is critical to maintain the internal temperature below 5 °C throughout the addition.

  • Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for another hour, then warm to room temperature. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine (to reduce the solubility of organic material in the aqueous layer).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous Na₂SO₄, filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the final product as a crystalline solid.

2.3 Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Prep 1. Dissolve Aniline & Base in Anhydrous DCM Cool 2. Cool Mixture to 0°C Prep->Cool Addition 3. Add Bromoacetyl Halide Dropwise (T < 5°C) Cool->Addition Stir 4. Stir and Monitor by TLC Addition->Stir Wash 5. Sequential Washes: HCl, NaHCO₃, Brine Stir->Wash Dry 6. Dry Organic Layer (Na₂SO₄) Wash->Dry Evap 7. Concentrate in vacuo Dry->Evap Purify 8. Recrystallize Product Evap->Purify

Caption: Experimental workflow for the synthesis of this compound.

Applications in Drug Discovery

The N-aryl-2-bromoacetamide scaffold is a privileged structure in modern medicinal chemistry, primarily for its utility in crafting targeted covalent inhibitors (TCIs).[3][4]

3.1 Role as a Covalent Modifier

Covalent inhibitors offer distinct advantages over non-covalent counterparts, including increased biochemical efficiency, prolonged duration of action, and the ability to overcome drug resistance.[4] The bromoacetamide moiety is a potent electrophilic "warhead" that can form a stable, irreversible covalent bond with nucleophilic amino acid residues—most commonly cysteine—within the binding site of a target protein.[5]

This targeted bond formation is highly specific, driven by the initial non-covalent binding of the entire inhibitor molecule into the protein's active site. This positions the bromoacetamide group in close proximity to the target residue, facilitating the covalent reaction. This mechanism makes this compound an ideal starting point or fragment for developing potent and selective inhibitors against a wide range of protein targets, particularly kinases and proteases.

3.2 Potential Therapeutic Areas

Derivatives of N-substituted acetamides have shown significant promise across various disease models:

  • Oncology: Many kinase inhibitors utilize covalent mechanisms to target specific cysteine residues in enzymes like EGFR and BTK, which are implicated in various cancers.[4]

  • Inflammation and Immunology: Acetamide derivatives have been developed as potent antagonists for receptors involved in inflammatory pathways.[6]

  • Infectious Diseases: The scaffold has been explored for developing novel antitubercular and antiviral agents.

The specific substitutions on the phenyl ring (a fluorine at position 2 and a methyl group at position 4) allow for fine-tuning of the molecule's steric and electronic properties. This enables chemists to optimize binding affinity, selectivity, and pharmacokinetic profiles (ADME) for a given biological target.

3.3 Diagram of Covalent Inhibition Mechanism

Covalent_Inhibition Inhibitor Inhibitor (Bromoacetamide Warhead) Complex Non-Covalent Binding Complex Inhibitor->Complex 1. Reversible Binding Target Target Protein (Nucleophilic Cysteine-SH) Target->Complex Covalent_Adduct Irreversible Covalent Adduct Complex->Covalent_Adduct 2. Irreversible Covalent Bond Formation

Caption: Mechanism of targeted covalent inhibition by a bromoacetamide-containing molecule.

Safety and Handling

N-aryl-2-bromoacetamides are reactive electrophiles and must be handled with appropriate care. Bromoacetyl halides, used in the synthesis, are lachrymatory and corrosive.

  • Hazard Identification: The product is classified as a skin and eye irritant. It may cause respiratory irritation and can be harmful if swallowed.[7]

  • Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling this compound.

  • Engineering Controls: All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.

  • First Aid Measures:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.

    • Eye Contact: Flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.

    • Inhalation: Move the individual to fresh air.

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek immediate medical attention.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

References
  • U.S. Environmental Protection Agency. (n.d.). 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties. CompTox Chemicals Dashboard. Retrieved February 14, 2026, from [Link]

  • Khan, I., et al. (2015). Synthesis, characterization and biological screening of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2′′-sulfanyl acetamide. Pak. J. Pharm. Sci., 28(5), 1589-1596.
  • National Center for Biotechnology Information. (n.d.). 2-Bromo-N-(4-methylphenyl)acetamide. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Oliveto, E. P., & Gerold, C. (1951). N-BROMOACETAMIDE. Organic Syntheses, 31, 17.
  • ResearchGate. (n.d.). Preparation of N‐aryl‐2‐bromoacetamides. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Method for synthesizing bromoacetamide.
  • MDPI. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Sulfamate acetamides as electrophiles for targeted covalent inhibitors.... Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). N-(4-bromo-2-fluorophenyl)acetamide. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoroacetanilide.
  • National Center for Biotechnology Information. (2021). Designed switch from covalent to non-covalent inhibitors of carboxylesterase Notum activity. PMC. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2022). Recent Advances in Covalent Drug Discovery. PMC. Retrieved February 14, 2026, from [Link]

  • Chemistry LibreTexts. (2024). Reactions of Arylamines. Retrieved February 14, 2026, from [Link]

  • Royal Society of Chemistry. (2018). Structure-based design of targeted covalent inhibitors. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). 2-Bromo-N-(4-bromophenyl)acetamide. Retrieved February 14, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Fluoro-4-methylaniline. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

Sources

physical properties of fluorinated alpha-bromoacetamides

Physical Properties and Reactivity Profiling of Fluorinated -Bromoacetamides: A Technical Guide for Covalent Ligand Design

Executive Summary: The Fluorine Effect in Covalent Warheads

In the design of Targeted Covalent Inhibitors (TCIs), the


Fluorinated


-bromoacetamides





  • Inductive Withdrawal (-I): Increases the positive charge character of the

    
    -carbon.
    
  • Lone Pair Repulsion (+M/Steric): Destabilizes the S_N2 transition state via dipolar repulsion with the incoming nucleophile.

This guide provides the physicochemical data and protocols necessary to utilize these motifs for fine-tuning covalent reactivity.

Physicochemical Parameters

The introduction of fluorine drastically alters the lipophilicity and electronic profile of the acetamide. The table below compares the core scaffold (2-bromoacetamide) with its fluorinated analogs.

Table 1: Comparative Physical Properties
Property

-Bromoacetamide (Wild Type)

-Bromo-

-fluoroacetamide

-Bromo-

-difluoroacetamide
Impact of Fluorination
Formula



Mass increase; H-bond donor loss (if di-F).
MW ( g/mol ) 137.96155.95173.94+18 Da per F atom.
LogP (Predicted) -0.5 to 0.20.1 to 0.40.5 to 0.8Increases Lipophilicity. F is more lipophilic than H.
C-Br Bond Length 1.93 Å~1.91 Å~1.89 ÅBond Shortening. F strengthens the C-Br bond.
Electrophilicity (

)
ModerateHigh (Inductive)Very HighHarder Electrophile.
S_N2 Rate (

)
1.0 (Reference)< 1.0 (Retarded)<< 1.0 (Slow)Reactivity Dampening. Dipolar repulsion dominates.
pKa (

-proton)
~24 (DMSO)~18-20N/A (No

-H)
Acidity Increase. Risk of enolization/elimination.

Technical Note: The "Fluorine Effect" on S_N2 reactivity is counter-intuitive. While F makes the carbon more positive (attracting nucleophiles), the dipolar repulsion between the fluorine lone pairs and the incoming thiol nucleophile (also electron-rich) raises the transition state energy, effectively slowing down the reaction rate compared to the non-fluorinated parent. This allows for kinetic selectivity .

Structural Dynamics & Reactivity Logic

Understanding the spatial arrangement is critical for docking studies.

Conformation and The Gauche Effect

Fluorinated

gauche effect
  • Crystal Data: 2-Bromoacetamide crystallizes in the monoclinic

    
     space group.
    
  • Fluorine Perturbation: In

    
    -bromo-
    
    
    -difluoroacetamide, the tetrahedral geometry is distorted. The C-Br bond is shorter and stronger due to the high electronegativity of the geminal fluorines, which contract the orbital radius.
Mechanism of Action (S_N2)

The reaction with Cysteine (Cys-SH) follows a bimolecular nucleophilic substitution.

ReactionPathwaySubstrateFluorinatedalpha-BromoacetamideTSTransition State(Dipolar Repulsion)Substrate->TS+ Cys-S⁻(S_N2 Attack)ProductThioether Adduct(Covalent Complex)TS->Product- Br⁻(Irreversible)FluorineFluorine Atoms(Lone Pair Repulsion)Fluorine->TSRaises Energy Barrier

Figure 1: Reaction pathway showing the retarding effect of Fluorine on the Transition State energy.

Stability Profiling

Hydrolytic Stability
gem-bromo-fluoro
  • Mechanism: Hydrolysis releases the halide and generates an

    
    -hydroxy species, which may decompose to the corresponding aldehyde/ketone and fluoride.
    
  • Storage: Must be stored at -20°C under inert atmosphere (Ar/N2) to prevent moisture-induced degradation.

Metabolic Stability

Fluorination blocks metabolic oxidation at the

extended plasma half-life

Experimental Protocols

Protocol A: Synthesis of 2-Bromo-2,2-difluoroacetamide

Target:

Reagents:

  • Ethyl bromodifluoroacetate (CAS 667-27-6)

  • Ammonium hydroxide (28% aqueous)[1]

  • Diethyl ether (anhydrous)

Methodology:

  • Dissolution: Dissolve 10 mmol of ethyl bromodifluoroacetate in 15 mL of diethyl ether in a round-bottom flask.

  • Cooling: Cool the solution to 0°C using an ice bath.

  • Ammonolysis: Add 15 mmol of aqueous ammonia dropwise over 10 minutes. Caution: Exothermic.

  • Reaction: Stir vigorously at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) and stir for 3 hours.

  • Workup: Concentrate the mixture under reduced pressure (rotary evaporator) at 30°C.

  • Purification: The residue is typically a white solid. Wash with cold hexanes (3 x 5 mL) to remove unreacted ester. Dry under high vacuum for 4 hours.

  • Validation: Confirm structure via

    
    -NMR (Singlet, ~ -60 ppm depending on solvent).
    
Protocol B: Glutathione (GSH) Reactivity Assay

Purpose: To determine


Materials:

  • Test Compound (10 mM in DMSO)

  • Reduced Glutathione (GSH) (freshly prepared 20 mM in water)

  • PBS Buffer (pH 7.4)

  • Internal Standard (e.g., Indomethacin or Caffeine)

Workflow:

  • Preparation: Dilute Test Compound to 50 µM in PBS (pH 7.4).

  • Initiation: Add GSH to a final concentration of 500 µM (10-fold excess = pseudo-first-order conditions).

  • Incubation: Incubate at 37°C.

  • Sampling: At time points

    
     min, remove aliquots.
    
  • Quenching: Quench immediately with 1% Formic Acid/Acetonitrile to stop the reaction.

  • Analysis: Analyze remaining parent compound via LC-MS/MS.

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    .

    WorkflowStartCompound Stock(10 mM DMSO)MixMix with GSH (10x Excess)in PBS pH 7.4Start->MixIncubateIncubate @ 37°C(Time Course)Mix->IncubateQuenchQuench Aliquots(Formic Acid/ACN)Incubate->Quencht = 0, 15, 60... minAnalyzeLC-MS Quantification(Parent Loss)Quench->Analyze

    Figure 2: Workflow for determining kinetic reactivity (

    References

    • Synthesis of Bromodifluoroacetamide

      • Source: Patent JP5832370B2 (2015). "Method for producing bromodifluoroacetamide."
      • Context: Detailed industrial synthesis via ammonolysis of ethyl bromodifluoroacetate.[1]

    • Reactivity of Alpha-Haloacetamides

      • Title: "A Head-to-Head Comparison: 2-Bromoacetamide vs.
      • Source: BenchChem Technical Guides.
      • Context: Establishes the baseline reactivity of the non-fluorin
    • The Fluorine Effect in Medicinal Chemistry

      • Title: "The Reactivity of -Fluorinated Mono- and Diketones Uncovers their Potential as Electrophilic Warheads."
      • Source:European Journal of Organic Chemistry, 2025.
      • Context: Discusses how -fluorination modulates electrophilicity and hydr
    • Kinetic Isotope & Substituent Effects

      • Title: "Determining the transition-state structure for different SN2 reactions using experimental nucleophile carbon and secondary alpha-deuterium kinetic isotope effects."
      • Source:Journal of the American Chemical Society, 2008.
      • Context: Provides the mechanistic basis for how -substitution affects S_N2 transition st

    Technical Safety & Handling Guide: 2-Bromo-N-(2-fluoro-4-methylphenyl)acetamide

    Author: BenchChem Technical Support Team. Date: February 2026

    This guide serves as a high-level technical dossier and safety protocol for 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide (CAS 1341700-38-6). It is designed for researchers requiring actionable data on handling, toxicity mechanisms, and emergency response, moving beyond the limitations of a standard vendor SDS.

    Document Control:

    • Subject: this compound

    • CAS Registry Number: 1341700-38-6[1][2]

    • Chemical Class:

      
      -Haloacetamide / Alkylating Agent
      
    • Primary Application: Synthetic Intermediate (Heterocycle formation, Kinase inhibitor scaffolds)

    Part 1: Chemical Identification & Physicochemical Profile

    This compound is a potent electrophile. Its utility in drug discovery stems from the reactivity of the

    
    -bromo group, which facilitates 
    
    
    
    reactions with nucleophiles (amines, thiols, phenolates) to generate complex heterocycles.
    Core Data Matrix
    PropertyValue / DescriptionNote
    CAS Number 1341700-38-6 Verified Source [1]
    Molecular Formula ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
    
    
    Molecular Weight 246.08 g/mol
    Physical State Solid (Crystalline powder)Predicted based on structural analogs (e.g., CAS 630119-74-3)
    Solubility DMSO, DMF, DCM, Ethyl AcetatePoor water solubility; lipophilic nature aids skin penetration.
    Reactivity High (Alkylating Agent)Susceptible to hydrolysis in basic aqueous media; light sensitive.
    Structure-Activity Relationship (SAR) & Hazards

    The safety profile of this molecule is dictated by two pharmacophores:

    • The

      
      -Bromoacetamide Moiety:  A "warhead" that covalently modifies biological nucleophiles. This is the source of its lachrymatory and sensitizing properties.
      
    • The Fluorinated Aniline Core: Increases lipophilicity (

      
      ), enhancing dermal absorption relative to non-halogenated analogs.
      

    Part 2: Hazard Mechanics (The "Why")

    Standard SDSs list hazards; they rarely explain the mechanism driving the risk. Understanding the causality is critical for designing effective safety barriers.

    The Alkylation Mechanism & Toxicity

    The carbon-bromine bond is polarized, making the

    
    -carbon highly electrophilic. Upon contact with biological tissue, this compound undergoes an irreversible 
    
    
    
    reaction with cysteine residues on proteins.
    • Lachrymation (Tearing): The compound alkylates TRPA1 ion channels on sensory nerve endings, triggering massive

      
       influx and pain signals (similar to tear gas/CS gas).
      
    • Sensitization: Covalent binding to skin proteins (haptenization) can trigger an immune response, leading to allergic contact dermatitis upon future exposure.

    Visualization: Toxicity & Reactivity Pathway

    The following diagram maps the biological interaction of the compound, highlighting the Critical Control Points (CCPs) for safety.

    ToxicityPathway Compound 2-Bromo-N-(2-fluoro- 4-methylphenyl)acetamide Skin Dermal Contact (Lipophilic Entry) Compound->Skin Reaction Irreversible Alkylation (SN2) Skin->Reaction GSH Intracellular Glutathione (GSH) GSH->Reaction Defense Mechanism Protein Protein Cysteines (TRPA1 Channels) Protein->Reaction Target Outcome1 GSH Depletion (Oxidative Stress) Reaction->Outcome1 Outcome2 Lachrymation & Sensitization Reaction->Outcome2

    Figure 1: Mechanism of Action for

    
    -haloacetamide toxicity. Note the competition between detoxification (GSH) and damage (Protein Alkylation).
    

    Part 3: Safe Handling Protocol (Self-Validating Systems)

    Core Directive: Treat this compound as a Lachrymator and Potential Sensitizer .

    Engineering Controls
    • Primary Barrier: All operations (weighing, solubilization, reaction) must occur inside a certified chemical fume hood.

    • Airflow Check: Verify sash height and face velocity (>100 fpm) before opening the container.

    • Decontamination Station: Prepare a "Quench Bath" (see Section 4) before starting work.

    Personal Protective Equipment (PPE) Matrix

    Standard nitrile gloves may offer insufficient protection against small, halogenated organic molecules in organic solvents.

    PPE ComponentSpecificationRationale
    Gloves (Primary) Double Nitrile (min 5 mil each)Standard protection. Change immediately upon splash.
    Gloves (High Risk) Silver Shield / Laminate Required if handling concentrated solutions (>1M) or for prolonged manipulation.
    Eye Protection Chemical GogglesSafety glasses are insufficient due to lachrymatory vapor risk.
    Respiratory N95 (Solids) / Half-mask (Liquids)Only if working outside a hood (NOT RECOMMENDED).
    Experimental Workflow: Synthesis & Handling

    This workflow integrates safety steps directly into the experimental logic.

    HandlingWorkflow Start Start: Weighing Prep Pre-Weighing: Prepare Quench Bath (10% Na2S2O3) Start->Prep Weigh Weigh inside Fume Hood (Static Control) Prep->Weigh Solubilize Dissolve immediately (Reduce dust risk) Weigh->Solubilize React Reaction: Add Nucleophile Solubilize->React Waste Disposal: Quench all waste React->Waste Excess Reagent

    Figure 2: Safe handling workflow emphasizing the pre-preparation of quenching agents.

    Part 4: Emergency Response & Decontamination

    Critical Failure Mode: A spill occurs outside the fume hood or on skin. Standard Protocol: "Wipe with water" is ineffective and potentially dangerous for alkylating agents (poor solubility spreads the chemical).

    Chemical Decontamination (The "Quench")

    To neutralize the electrophilic "warhead," you must use a soft nucleophile.

    • Solution A (The Quench): 10% Aqueous Sodium Thiosulfate (

      
      ) or dilute Ammonium Hydroxide.
      
    • Mechanism: Thiosulfate attacks the

      
      -carbon, displacing the bromide and forming a water-soluble, non-toxic Bunte salt.
      
      • Reaction:

        
        
        
    First Aid Protocols
    • Skin Contact:

      • Step 1: Flush with PEG-400 (Polyethylene Glycol) or Ethanol if available immediately (solubilizes the lipophilic compound).

      • Step 2: Wash with copious soap and water for 15 minutes.

      • Step 3: Monitor for sensitization (redness/itching) over 24 hours.

    • Eye Contact:

      • Flush with water for 15 minutes.[3][4][5] Do not use neutralization agents in eyes. Seek medical attention immediately (Lachrymator injury).

    Part 5: Synthesis Context (For Researchers)

    This compound is typically synthesized via the acylation of 2-fluoro-4-methylaniline.

    • Reagents: 2-Fluoro-4-methylaniline + Bromoacetyl bromide.

    • Base: Potassium carbonate (

      
      ) or Triethylamine (
      
      
      
      ) in DCM or THF at
      
      
      .
    • Purification: Recrystallization from Ethanol/Hexane is preferred over column chromatography to minimize exposure to silica dust contaminated with the alkylator.

    References
    • Accela ChemBio. (n.d.). Product Analysis: this compound (CAS 1341700-38-6).[1][2] Retrieved from [2]

    • National Center for Biotechnology Information (PubChem). (n.d.). Compound Summary: 2-Bromo-N-(4-methylphenyl)acetamide (Structural Analog). Retrieved from

    • Organic Syntheses. (1951). N-Bromoacetamide Handling and Hazards. Org. Synth. 1951, 31, 17. Retrieved from

    • ECHEMI. (n.d.). Safety Data Sheet: N-(2-Bromo-4-fluorophenyl)acetamide (Homolog). Retrieved from

    Sources

    Methodological & Application

    synthesis of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide from 2-fluoro-4-methylaniline

    Author: BenchChem Technical Support Team. Date: February 2026

    An Application Note for the Synthesis of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

    Abstract

    This technical guide provides a comprehensive protocol for the synthesis of this compound, a valuable intermediate for pharmaceutical and materials science research. The synthesis is achieved via a nucleophilic acyl substitution reaction between 2-fluoro-4-methylaniline and bromoacetyl bromide. This document outlines the reaction mechanism, a detailed step-by-step experimental protocol, safety precautions, and methods for purification and characterization of the final product. The information is intended for researchers, scientists, and drug development professionals.

    Introduction

    This compound is a substituted acetamide that serves as a versatile building block in organic synthesis. The presence of a reactive bromine atom makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The fluoro and methyl substitutions on the phenyl ring modify the electronic and steric properties of the molecule, influencing its reactivity and the properties of its derivatives. This guide details a reliable and reproducible method for its preparation from commercially available starting materials.

    Reaction Mechanism and Rationale

    The synthesis of this compound is a classic example of nucleophilic acyl substitution.[1] In this reaction, the nitrogen atom of the amino group in 2-fluoro-4-methylaniline acts as a nucleophile. It attacks the electrophilic carbonyl carbon of bromoacetyl bromide. The lone pair of electrons on the nitrogen atom initiates the formation of a tetrahedral intermediate.

    A non-nucleophilic base, such as triethylamine or pyridine, is crucial in this reaction. Its primary role is to act as a scavenger for the hydrogen bromide (HBr) that is generated as a byproduct.[1] The neutralization of this acid prevents the protonation of the starting aniline, which would otherwise deactivate it towards the desired nucleophilic attack. The overall reaction is driven to completion by the formation of the stable amide bond and the precipitation of the triethylammonium bromide salt.

    Reaction_Scheme cluster_reactants Reactants cluster_products Product reactant1 2-Fluoro-4-methylaniline plus1 + reactant1->plus1 Triethylamine (Base) DCM, 0°C to RT reactant2 Bromoacetyl Bromide plus1->reactant2 Triethylamine (Base) DCM, 0°C to RT product This compound reactant2->product Triethylamine (Base) DCM, 0°C to RT img1 img1 img2 img2 img3 img3

    Caption: Reaction scheme for the synthesis.

    Experimental Protocol

    This protocol is designed for a laboratory-scale synthesis. All operations involving hazardous reagents should be performed in a certified chemical fume hood.

    Materials and Reagents
    Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Properties
    2-Fluoro-4-methylanilineC₇H₈FN125.152.0 g15.98Liquid, d=1.103 g/mL
    Bromoacetyl bromideC₂H₂Br₂O201.841.8 mL20.78Liquid, d=2.317 g/mL
    Triethylamine (TEA)C₆H₁₅N101.192.9 mL20.78Liquid, d=0.726 g/mL
    Dichloromethane (DCM)CH₂Cl₂84.93~100 mL-Anhydrous solvent
    1 M Hydrochloric AcidHCl-~30 mL-Aqueous solution
    Sat. Sodium BicarbonateNaHCO₃-~30 mL-Aqueous solution
    BrineNaCl-~30 mL-Saturated aqueous solution
    Anhydrous Sodium SulfateNa₂SO₄142.04As needed-Drying agent
    Step-by-Step Methodology
    • Preparation: All glassware (a 250 mL round-bottom flask, a dropping funnel, and a magnetic stir bar) must be oven-dried at 120°C for at least 4 hours and allowed to cool to room temperature in a desiccator.

    • Reaction Setup: Assemble the round-bottom flask with the magnetic stir bar and a nitrogen inlet. Add 2-fluoro-4-methylaniline (2.0 g, 15.98 mmol) and anhydrous dichloromethane (50 mL).

    • Addition of Base: To the stirred solution, add triethylamine (2.9 mL, 20.78 mmol).

    • Cooling: Place the reaction flask in an ice-water bath and cool the mixture to 0-5°C.

    • Preparation of Acylating Agent: In the dropping funnel, dissolve bromoacetyl bromide (1.8 mL, 20.78 mmol) in anhydrous dichloromethane (20 mL).

    • Slow Addition: Add the bromoacetyl bromide solution dropwise to the stirred aniline solution over a period of 30-45 minutes. It is critical to maintain the internal temperature of the reaction below 5°C during the addition to minimize side reactions.

    • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let it stir for an additional 2-3 hours.

    • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aniline spot indicates the completion of the reaction.

    • Work-up:

      • Transfer the reaction mixture to a 250 mL separatory funnel.

      • Wash the organic layer sequentially with 1 M HCl (2 x 15 mL), saturated sodium bicarbonate solution (2 x 15 mL), and finally with brine (30 mL).

      • Note: The acidic wash removes unreacted triethylamine and aniline, while the bicarbonate wash removes any remaining acidic impurities.

    • Drying and Concentration:

      • Dry the separated organic layer over anhydrous sodium sulfate.

      • Filter off the drying agent.

      • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purification: The crude product, typically a solid, can be purified by recrystallization from a suitable solvent system like ethanol or an ethyl acetate/hexanes mixture.[1][2] If necessary, column chromatography on silica gel can be employed for higher purity.

    Caption: Experimental workflow for the synthesis.

    Safety Precautions

    This synthesis involves hazardous materials and must be conducted with appropriate safety measures.

    • 2-Fluoro-4-methylaniline: This compound is toxic if swallowed, in contact with skin, or if inhaled.[3][4][5] It can cause skin and serious eye irritation.[4]

    • Bromoacetyl bromide: This reagent is highly corrosive, a lachrymator, and causes severe skin burns and eye damage.[6][7][8][9] It reacts violently with water, releasing toxic and corrosive hydrogen bromide gas.[6][9]

    • Dichloromethane (DCM): A volatile and suspected carcinogen.

    Mandatory Personal Protective Equipment (PPE):

    • Chemical safety goggles

    • Chemical-resistant gloves (nitrile is not recommended for prolonged DCM use; use appropriate gloves)

    • A flame-resistant lab coat

    Handling Procedures:

    • All manipulations must be performed within a certified chemical fume hood.[1]

    • Have an emergency eyewash and safety shower readily accessible.

    • In case of skin contact, immediately wash the affected area with copious amounts of water.[3]

    • In case of eye contact, rinse thoroughly with plenty of water for at least 15 minutes and seek immediate medical attention.[3]

    Characterization of this compound

    Proper characterization is essential to confirm the identity and purity of the synthesized product.

    Infrared (IR) Spectroscopy

    The IR spectrum of the product is expected to show characteristic absorption bands for the amide functional group.[10]

    • N-H Stretch: A single, sharp band around 3300-3500 cm⁻¹ for the secondary amide N-H bond.[11][12]

    • C=O Stretch (Amide I band): A strong, sharp absorption between 1630-1680 cm⁻¹.[11][12][13]

    • N-H Bend (Amide II band): A band in the region of 1510-1550 cm⁻¹.[12]

    Nuclear Magnetic Resonance (NMR) Spectroscopy
    • ¹H NMR: The spectrum should show distinct signals corresponding to the different protons in the molecule. The amide proton (N-H) will likely appear as a broad singlet. The two protons of the CH₂Br group will appear as a singlet. The aromatic protons and the methyl group protons will have chemical shifts and splitting patterns consistent with the substitution on the aromatic ring.

    • ¹³C NMR: The spectrum will show characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, the CH₂Br carbon, and the methyl carbon.

    Mass Spectrometry (MS)

    Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition.

    • The mass spectrum will exhibit a characteristic pair of molecular ion peaks, [M]⁺ and [M+2]⁺, of nearly equal intensity.[14][15] This pattern is the definitive signature of a compound containing a single bromine atom, due to the natural abundance of its two stable isotopes, ⁷⁹Br and ⁸¹Br.[16][17]

    • Fragmentation patterns can also provide structural information. A common fragmentation would be the loss of the bromine atom or the cleavage of the amide bond.

    References

    • Singh, K. (n.d.). Infrared spectroscopic studies of amides and anilides. Indian Academy of Sciences. Retrieved from [Link]

    • IR Spectrum: Amides. (n.d.). Retrieved from [Link]

    • 24.1: Structural, Physical, and Spectral Characteristics of Amides. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]

    • Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Publications. Retrieved from [Link]

    • INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved from [Link]

    • 2-Fluoro-4-methylaniline | C7H8FN | CID 67984. (n.d.). PubChem. Retrieved from [Link]

    • Schmidt, W., et al. (2017). Selective detection of unknown organic bromine compounds and quantification potentiality by negative-ion electrospray ionization mass spectrometry with induced in-source fragmentation. ResearchGate. Retrieved from [Link]

    • Advanced Organic Chemistry: Mass spectrum of 1-bromo-2-methylpropane. (n.d.). docbrown.info. Retrieved from [Link]

    • Bromo pattern in Mass Spectrometry. (2023, December 3). YouTube. Retrieved from [Link]

    • Bromoacetyl bromide | C2H2Br2O | CID 61147. (n.d.). PubChem. Retrieved from [Link]

    • mass spectra - the M+2 peak. (n.d.). Chemguide. Retrieved from [Link]

    • 3.11: Organic Compounds Containing Halogen Atoms. (2022, May 26). Chemistry LibreTexts. Retrieved from [Link]

    Sources

    Application Notes and Protocols for Peptidomimetic Synthesis Using Fluorinated Bromoacetamides

    Author: BenchChem Technical Support Team. Date: February 2026

    Introduction: The Strategic Advantage of Fluorine in Peptidomimetic Design

    Peptidomimetics, molecules that mimic the structure and function of natural peptides, are a cornerstone of modern drug discovery. They offer the potential to overcome the inherent limitations of peptide-based therapeutics, such as poor metabolic stability and low oral bioavailability. A powerful strategy in the design of novel peptidomimetics is the incorporation of fluorine. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence the conformational preferences, metabolic stability, and binding affinity of a molecule.[1][2] Fluorination can shield peptides from proteolytic degradation, enhance membrane permeability, and introduce novel binding interactions with protein targets.[1][2]

    This application note provides a comprehensive guide to the synthesis and application of a versatile class of building blocks for fluorinated peptidomimetics: fluorinated bromoacetamides . These reagents serve as valuable electrophiles for the selective alkylation of amino acids and peptides, enabling the introduction of fluorinated moieties into the peptide backbone or side chains. We will explore the synthesis of these reagents, detail protocols for their use in both solution-phase and solid-phase peptidomimetic synthesis, and discuss their applications, particularly in the development of covalent inhibitors for proteases.

    Fluorinated Bromoacetamides: Versatile Reagents for Peptidomimetic Synthesis

    Fluorinated bromoacetamides are α-haloamides bearing one, two, or three fluorine atoms on the α-carbon. The presence of both a halogen leaving group (bromine) and electron-withdrawing fluorine atoms makes the α-carbon highly susceptible to nucleophilic attack by amines, thiols, and other nucleophilic residues found in peptides.

    The degree of fluorination significantly impacts the reactivity of the bromoacetamide. Generally, increasing the number of fluorine atoms enhances the electrophilicity of the α-carbon, potentially leading to faster reaction rates. However, it can also influence the stability of the resulting products.

    Key Advantages of Fluorinated Bromoacetamides:

    • Tunable Reactivity: The reactivity can be modulated by the number of fluorine atoms.

    • Versatility: Can be used to alkylate a variety of nucleophiles in peptides.

    • Access to Novel Structures: Enables the synthesis of unique fluorinated peptidomimetic scaffolds.

    • Applications in Covalent Inhibitor Design: The resulting fluoroacetamide moiety can act as a "warhead" for covalent modification of enzyme active sites, particularly cysteine proteases.[3]

    Synthesis of Fluorinated Bromoacetamide Building Blocks

    The synthesis of N-aryl or N-alkyl fluorinated bromoacetamides is a critical first step. A general and robust method involves the amidation of the corresponding fluorinated bromoacetyl halide with a primary or secondary amine.

    Protocol 1: General Synthesis of N-Aryl/Alkyl Fluorinated Bromoacetamides

    This protocol describes a general procedure for the synthesis of N-substituted-2-bromo-2,2-difluoroacetamides. Similar approaches can be adapted for monofluorinated and trifluoromethylated analogs.

    Materials:

    • Substituted aniline or alkylamine

    • 2-bromo-2,2-difluoroacetyl bromide or chloride

    • Triethylamine (Et3N) or N,N-diisopropylethylamine (DIPEA)

    • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO3) solution

    • Brine (saturated aqueous NaCl solution)

    • Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

    • Silica gel for column chromatography

    • Hexanes and ethyl acetate for chromatography

    Procedure:

    • Dissolve the amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of 2-bromo-2,2-difluoroacetyl bromide (1.1 eq) in anhydrous DCM to the cooled amine solution dropwise over 15-20 minutes.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N-substituted-2-bromo-2,2-difluoroacetamide.

    • Characterize the final product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry.

    Reactant Product Typical Yield
    AnilineN-phenyl-2-bromo-2,2-difluoroacetamide85-95%
    BenzylamineN-benzyl-2-bromo-2,2-difluoroacetamide80-90%
    Glycine methyl esterMethyl 2-(2-bromo-2,2-difluoroacetamido)acetate75-85%

    Application in Peptidomimetic Synthesis: N-Alkylation of Amino Acids and Peptides

    Fluorinated bromoacetamides are excellent reagents for the N-alkylation of the free amino group of amino acids or the N-terminus of a peptide. This modification introduces a fluorinated side chain, creating a peptidomimetic with altered properties.

    Protocol 2: Solution-Phase N-Alkylation of an Amino Acid Ester

    This protocol details the N-alkylation of a protected amino acid using a fluorinated bromoacetamide.

    Materials:

    • Amino acid ester hydrochloride (e.g., Glycine methyl ester hydrochloride)

    • N-Aryl/Alkyl-2-bromo-2-fluoroacetamide (from Protocol 1)

    • Potassium carbonate (K2CO3) or DIPEA

    • Anhydrous N,N-dimethylformamide (DMF)

    • Ethyl acetate (EtOAc)

    • Water

    • Brine

    • Anhydrous MgSO4

    • Silica gel for column chromatography

    Procedure:

    • To a solution of the amino acid ester hydrochloride (1.0 eq) in anhydrous DMF, add potassium carbonate (2.5 eq).

    • Stir the suspension at room temperature for 15 minutes to generate the free amine in situ.

    • Add the N-Aryl/Alkyl-2-bromo-2-fluoroacetamide (1.1 eq) to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • After completion, pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).

    • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

    • Filter and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain the N-alkylated amino acid derivative.

    • Characterize the product by NMR and mass spectrometry.

    Amino Acid Ester Fluorinated Bromoacetamide Product Typical Yield
    L-Alanine methyl esterN-phenyl-2-bromo-2,2-difluoroacetamideMethyl 2-(2-(N-phenyl-2,2-difluoroacetamido))propanoate60-75%
    L-Phenylalanine methyl esterN-benzyl-2-bromo-2-fluoroacetamideMethyl 2-(2-(N-benzyl-2-fluoroacetamido))-3-phenylpropanoate55-70%

    Workflow for Peptidomimetic Synthesis using Fluorinated Bromoacetamides

    Peptidomimetic_Synthesis_Workflow cluster_reagent_synthesis Reagent Synthesis cluster_peptidomimetic_synthesis Peptidomimetic Synthesis cluster_application Application Amine Amine (Aryl or Alkyl) ReagentSynth Amidation Reaction (Protocol 1) Amine->ReagentSynth FluoroacetylHalide Fluorinated Bromoacetyl Halide FluoroacetylHalide->ReagentSynth FluorinatedBromoacetamide Fluorinated Bromoacetamide ReagentSynth->FluorinatedBromoacetamide Alkylation N-Alkylation (Protocol 2 or 3) FluorinatedBromoacetamide->Alkylation AminoAcid Amino Acid / Peptide AminoAcid->Alkylation Peptidomimetic Fluorinated Peptidomimetic Alkylation->Peptidomimetic ProteaseInhibitor Protease Inhibitor Development Peptidomimetic->ProteaseInhibitor DrugDiscovery Drug Discovery ProteaseInhibitor->DrugDiscovery

    Caption: General workflow for the synthesis and application of fluorinated peptidomimetics.

    Solid-Phase Synthesis of Fluorinated Peptidomimetics

    The N-alkylation strategy can also be adapted for solid-phase peptide synthesis (SPPS), allowing for the efficient construction of more complex fluorinated peptidomimetics.[4][5][6]

    Protocol 3: On-Resin N-Alkylation of a Peptide

    This protocol outlines the on-resin N-alkylation of the N-terminal amino group of a resin-bound peptide.

    Materials:

    • Fmoc-protected peptide-resin (e.g., on Rink Amide resin)

    • 20% Piperidine in DMF

    • Fluorinated bromoacetamide

    • DIPEA

    • Anhydrous DMF

    • DCM

    • Methanol

    • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

    • Cold diethyl ether

    Procedure:

    • Fmoc Deprotection: Swell the Fmoc-protected peptide-resin in DMF. Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to ensure complete removal of the Fmoc group. Wash the resin thoroughly with DMF, DCM, and methanol.

    • N-Alkylation: Swell the deprotected peptide-resin in anhydrous DMF. Add a solution of the fluorinated bromoacetamide (5-10 eq) and DIPEA (5-10 eq) in DMF to the resin.

    • Agitate the reaction mixture at room temperature for 12-24 hours. Monitor the reaction completion using a test cleavage and LC-MS analysis.

    • Washing: After the reaction is complete, wash the resin extensively with DMF, DCM, and methanol to remove excess reagents and byproducts.

    • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.

    • Dry the crude peptide under vacuum.

    • Purification: Purify the crude fluorinated peptidomimetic by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterization: Confirm the identity and purity of the final product by LC-MS and analytical HPLC.

    Application Spotlight: Fluorinated Bromoacetamides as Warheads for Covalent Protease Inhibitors

    A particularly exciting application of peptidomimetics derived from fluorinated bromoacetamides is in the design of covalent inhibitors for cysteine proteases.[3][7][8] The cysteine thiol in the active site of these enzymes can act as a nucleophile, attacking the electrophilic α-carbon of the fluoroacetamide moiety. This results in the formation of a stable covalent bond, leading to irreversible inhibition of the enzyme.

    The reactivity of the fluoroacetamide "warhead" can be fine-tuned by the degree of fluorination. For instance, chlorofluoroacetamides have been successfully employed as covalent inhibitors for the SARS-CoV-2 3CL protease.[3]

    Reaction Mechanism: N-Alkylation and Covalent Inhibition

    Reaction_Mechanisms cluster_n_alkylation N-Alkylation of an Amine cluster_covalent_inhibition Covalent Inhibition of a Cysteine Protease R1NH2 R¹-NH₂ TransitionState1 [Transition State]¹ R1NH2->TransitionState1 Nucleophilic Attack Bromoacetamide Br-CF₂-C(=O)NH-R² Bromoacetamide->TransitionState1 Product1 R¹-NH-CF₂-C(=O)NH-R² TransitionState1->Product1 SN2 Displacement HBr + HBr CysSH Enzyme-Cys-SH TransitionState2 [Transition State]² CysSH->TransitionState2 Nucleophilic Attack FluoroacetamidePeptide Peptide-NH-CF₂-C(=O)NH-R FluoroacetamidePeptide->TransitionState2 CovalentAdduct Enzyme-Cys-S-CF₂-C(=O)NH-R TransitionState2->CovalentAdduct Covalent Bond Formation HF + HF

    Caption: Simplified mechanisms of N-alkylation and covalent enzyme inhibition.

    Troubleshooting and Key Considerations

    • Over-alkylation: In solution-phase synthesis, over-alkylation of primary amines can be a concern. Using a protecting group strategy or carefully controlling the stoichiometry can mitigate this issue.

    • Diastereoselectivity: When alkylating a chiral amine, the formation of diastereomers is possible. Chiral auxiliaries or chiral catalysts may be necessary to achieve high diastereoselectivity.[9]

    • Reagent Stability: Fluorinated bromoacetamides can be sensitive to moisture and strong bases. Store them under anhydrous conditions and use freshly distilled solvents.

    • Reaction Monitoring: Due to the potential for side reactions, it is crucial to monitor the progress of the alkylation reaction closely using appropriate analytical techniques like LC-MS.

    Conclusion

    Fluorinated bromoacetamides are powerful and versatile reagents for the synthesis of novel peptidomimetics. They provide a straightforward method for introducing fluorinated moieties into peptide structures, thereby enabling the modulation of their biological and pharmacological properties. The detailed protocols and considerations presented in this application note are intended to equip researchers in drug discovery and medicinal chemistry with the necessary tools to explore the vast potential of this exciting class of building blocks. The successful application of these compounds in the development of covalent protease inhibitors highlights their significant promise for the future of drug design.

    References

    • Lee, Y., & Silverman, R. B. (2000). Solid-Phase Synthesis of Peptides, Peptidomimetics, and Cyclic Peptides Using Traceless Aromatic Side-Chain Tethered Building Blocks. Molecules, 5(8), 913-939. [Link]

    • Inagaki, T., & Ojima, I. (2018). Fluorinated mechanism-based inhibitors: common themes and recent developments. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1064-1085. [Link]

    • Ghosh, A. K., et al. (2021). Triple Mode of Alkylation with Ethyl Bromodifluoroacetate: N, or O-Difluoromethylation, N-Ethylation and S-(ethoxycarbonyl)difluoromethylation. Advanced Synthesis & Catalysis, 363(23), 5469-5475. [Link]

    • García-García, P., et al. (2017). Direct N-alkylation of unprotected amino acids with alcohols. Science Advances, 3(12), e1701977. [Link]

    • Yoshino, H., et al. (2022). Discovery of Chlorofluoroacetamide-Based Covalent Inhibitors for Severe Acute Respiratory Syndrome Coronavirus 2 3CL Protease. Journal of Medicinal Chemistry, 65(21), 14467-14481. [Link]

    • Val C., et al. (2023). Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Advances, 13, 9054-9062. [Link]

    • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

    • de la Torre, B. G., & Albericio, F. (2022). Practical Protocols for Solid-Phase Peptide Synthesis 4.0. Materials, 15(23), 8538. [Link]

    • Decaens, J., et al. (2021). Synthesis of Fluoro‐, Monofluoromethyl‐, Difluoromethyl‐, and Trifluoromethyl‐Substituted Three‐Membered Rings. Chemistry – A European Journal, 27(10), 2935-2962. [Link]

    • Slanina, T., et al. (2021). Cu-Catalyzed Arylation of Bromo-Difluoro-Acetamides by Aryl Boronic Acids, Aryl Trialkoxysilanes and Dimethyl-Aryl-Sulfonium Salts: New Entries to Aromatic Amides. Molecules, 26(10), 2933. [Link]

    • The Royal Society of Chemistry. (2014). Experimental procedures Solid phase peptide synthesis (SPPS). [Link]

    • Hu, J., et al. (2016). Selective Synthesis of α,α-Difluoro- and α-Monofluoro Methylene Substituted Arenes by Defluoro C–C Bond Coupling. Journal of the American Chemical Society, 138(40), 13143-13146. [Link]

    • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

    • Freidinger, R. M., et al. (1983). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA International Journal for Chemistry, 58(5), 332-336. [Link]

    • Kim, D. W., et al. (2018). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]

    • Brigaud, T., et al. (2021). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules, 26(1), 133. [Link]

    • Schirmeister, T., et al. (2000). Inhibitors of cysteine proteases. Current Medicinal Chemistry, 7(6), 637-647. [Link]

    • Geurink, P. P., et al. (2016). Discovery of Fluoromethylketone-Based Peptidomimetics as Covalent ATG4B (Autophagin-1) Inhibitors. Journal of Medicinal Chemistry, 59(17), 7834-7846. [Link]

    Sources

    Troubleshooting & Optimization

    Technical Guide: Preventing Hydrolysis of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

    Author: BenchChem Technical Support Team. Date: February 2026

    The following technical guide addresses the stability and handling of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide , a reactive electrophile commonly used as a covalent inhibitor or intermediate.

    This guide is structured to provide mechanistic insights, practical protocols, and troubleshooting steps to prevent hydrolytic degradation and off-target side reactions.

    Executive Summary

    This compound belongs to the class of

    
    -haloacetanilides. These compounds are designed alkylating agents (electrophiles) that target nucleophilic residues (typically Cysteine thiols) in proteins via an 
    
    
    
    mechanism.

    The Core Challenge: The same electrophilicity that enables protein inhibition makes the compound susceptible to hydrolysis by water (a weak nucleophile) and rapid degradation by buffer components (stronger nucleophiles). The fluorine substituent at the ortho position exerts an electron-withdrawing inductive effect (

    
    ), which increases the electrophilicity of the 
    
    
    
    -carbon, potentially accelerating hydrolytic instability compared to non-fluorinated analogs.

    Part 1: Chemical Stability Profile

    Degradation Mechanisms

    To prevent degradation, one must understand the pathways. In aqueous media, two primary degradation routes exist, with Path A (Halide Displacement) being the dominant instability factor at physiological pH.

    HydrolysisPathways SM This compound (Active Electrophile) PathA_Prod 2-hydroxy-N-(2-fluoro-4-methylphenyl)acetamide (Inactive Glycolamide) SM->PathA_Prod Path A: SN2 Displacement (Dominant at pH > 7.0) PathB_Prod1 2-fluoro-4-methylaniline SM->PathB_Prod1 Path B: Amide Hydrolysis (Extreme pH only) PathB_Prod2 Bromoacetic Acid SM->PathB_Prod2 H2O H2O / OH- H2O->SM

    Figure 1: Degradation pathways. Path A (displacement of bromide by hydroxide/water) destroys the warhead, rendering the compound inactive against its target.

    The "2-Fluoro" Effect

    The ortho-fluorine atom is critical for the reactivity profile:

    • Increased Electrophilicity: Fluorine withdraws electron density from the aromatic ring and the amide system. This makes the

      
      -carbon (attached to Br) more positive and thus more reactive toward nucleophiles (both the target Cysteine and the solvent Water).
      
    • Acidity: It increases the acidity of the amide proton, which can influence solubility but generally does not protect the C-Br bond.

    Part 2: Buffer & Solvent Compatibility[1]

    The choice of buffer is the single most critical factor in preventing "pseudo-hydrolysis" (where buffer components react with the compound).

    Compatibility Matrix
    Component CategoryStatusRecommendation / Notes
    Primary Buffers Use HEPES, MOPS, MES, PIPES. These are non-nucleophilic Good's buffers. They do not react with the alkyl bromide warhead.
    Primary Buffers AVOID Tris (Tris-hydroxymethyl aminomethane). The free amine in Tris acts as a nucleophile, forming a covalent adduct with the compound, effectively neutralizing it [1].
    Reducing Agents AVOID DTT,
    
    
    -Mercaptoethanol.
    These thiols are potent nucleophiles that will alkylate virtually instantly, destroying the compound before it reaches the protein target [2].
    Reducing Agents Use TCEP (Tris(2-carboxyethyl)phosphine). TCEP is resistant to alkylation by
    
    
    -haloacetamides and maintains reducing conditions without scavenging the inhibitor [2].
    Preservatives AVOID Sodium Azide (
    
    
    ).
    Azide is a strong nucleophile that will displace the bromide.
    Solvents Use DMSO (Dimethyl sulfoxide) or DMAc . Prepare high-concentration stocks (e.g., 10-50 mM) in anhydrous DMSO.
    pH Dependence
    • pH > 7.5: Hydrolysis rate increases exponentially due to higher

      
       concentration.
      
    • pH < 6.0: Stability is highest, but protein activity may be compromised.

    • Optimal Window: pH 6.5 – 7.2 using HEPES or MOPS.

    Part 3: Standard Operating Procedures (SOPs)

    SOP 1: Stock Solution Preparation

    Objective: Create a stable, anhydrous stock.

    • Weighing: Weigh the solid compound in a humidity-controlled environment.

    • Solvation: Dissolve in anhydrous DMSO to a concentration of 10 mM to 50 mM .

      • Why? Water content in standard DMSO can initiate slow hydrolysis during storage.

    • Aliquoting: Aliquot into single-use brown glass or polypropylene vials (avoid polystyrene).

    • Storage: Store at -20°C or -80°C .

      • Stability Check: Under these conditions, the compound is stable for >6 months.

    SOP 2: Aqueous Dilution for Assays

    Objective: Minimize "Time-in-Water" before target engagement.

    • Buffer Prep: Prepare 50 mM HEPES (pH 7.0), 150 mM NaCl. Do not add DTT.

    • TCEP Addition: If reducing agents are required for the protein, add TCEP (0.5 - 1.0 mM) to the buffer immediately before use.

    • Intermediate Dilution (Optional but Recommended):

      • Dilute the DMSO stock 1:10 into pure Acetonitrile or DMSO first to create a working stock (e.g., 1 mM).

      • Reasoning: This prevents precipitation "shock" when dropping high-concentration hydrophobic stock directly into buffer.

    • Final Dilution:

      • Add the working stock to the aqueous buffer immediately before adding to the protein/cell mixture.

      • Rule of Thumb: The compound should not sit in aqueous buffer without the target protein for more than 15 minutes .

    Part 4: Troubleshooting & FAQs

    Decision Tree: Diagnosing Instability

    Troubleshooting Problem Issue: Loss of Potency or Signal CheckBuffer 1. Check Buffer Composition Problem->CheckBuffer CheckTris Contains Tris, Glycine, or Azide? CheckBuffer->CheckTris CheckDTT 2. Check Reducing Agents CheckTris->CheckDTT No Sol1 Switch to HEPES/MOPS CheckTris->Sol1 Yes CheckDTT_Q Contains DTT or BME? CheckDTT->CheckDTT_Q CheckTime 3. Check Incubation Time CheckDTT_Q->CheckTime No Sol2 Switch to TCEP CheckDTT_Q->Sol2 Yes Sol3 Reduce pre-incubation time (Hydrolysis t1/2 may be < 2h) CheckTime->Sol3 If > 30 mins w/o protein

    Figure 2: Troubleshooting logic flow for potency loss.

    Frequently Asked Questions

    Q1: Can I use Tris buffer if I adjust the pH to 7.0? A: No. Even at pH 7.0, the primary amine in Tris is sufficiently nucleophilic to react with the

    
    -bromoacetamide over the course of a standard assay (1-4 hours). This forms a covalent adduct, reducing the effective concentration of your inhibitor [1].
    

    Q2: My compound precipitates upon addition to the media. How do I fix this? A: This compound is lipophilic (LogP ~2.5-3.0).

    • Step 1: Ensure your final DMSO concentration is at least 0.5% - 1.0% (if tolerated by the assay).

    • Step 2: Use an intermediate dilution step (see SOP 2).

    • Step 3: Add a non-ionic detergent like 0.01% Triton X-100 or Tween-20 to the buffer before adding the compound. This helps disperse the hydrophobic molecule and prevents aggregation.

    Q3: How fast does hydrolysis actually happen? A: While specific data for the 2-fluoro-4-methyl derivative is rare, general

    
    -bromoacetanilides have a hydrolysis half-life (
    
    
    
    ) in the range of 2 to 6 hours at pH 7.4 in non-nucleophilic buffers [3]. However, in the presence of thiols (like GSH or DTT), the half-life drops to minutes .

    Q4: Can I use this compound in cell culture media (DMEM/RPMI)? A: Yes, but with caveats.

    • Serum (FBS) contains albumin, which has free thiols and amines that will scavenge the compound.

    • Recommendation: Perform short-term treatments (1-4 hours) in serum-free media if possible, or use higher concentrations to account for serum binding.

    References

    • Gehringer, M., et al. (2019). "Recent Advances in Covalent Drug Discovery." International Journal of Molecular Sciences. (Discusses reactivity of

      
      -haloacetamides and buffer incompatibility). 
      
    • Revvity. (n.d.). "Buffer Selection for Alpha Assays." (Details incompatibility of DTT and Tris with acceptor bead chemistries, applicable to general electrophile stability).

    • Zhang, R., et al. (2018). "Covalent Modification of Glutamic Acid Inspired by HaloTag Technology." ChemRxiv. (Provides kinetic data on alkyl halide stability in HEPES vs. nucleophilic buffers).

    stability of 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide in DMSO solution

    Author: BenchChem Technical Support Team. Date: February 2026

    A Guide to Understanding and Ensuring Stability in DMSO Solutions

    Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals working with 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide and similar α-haloacetamide compounds. As a class, these molecules are potent tools, but their reactivity profile requires careful consideration, especially when prepared as stock solutions in dimethyl sulfoxide (DMSO). In our experience, overlooking the inherent reactivity of both the solute and the solvent can lead to inconsistent experimental results, failed assays, and the misinterpretation of data. This document provides in-depth, field-proven insights to help you navigate the potential challenges of handling this compound in DMSO, ensuring the integrity and reproducibility of your research.

    Frequently Asked Questions (FAQs)

    Q1: I've prepared a 10 mM stock of this compound in DMSO for my screening library. Can I assume it's stable during storage?

    This is a critical question, and the short answer is: no, you cannot assume stability without verification. The molecular structure of this compound contains a highly reactive α-bromoacetyl moiety. The carbon atom attached to the bromine is electrophilic, making it a target for nucleophiles.

    DMSO, while an excellent solvent, is not chemically inert. The sulfur atom in DMSO is nucleophilic and can directly react with electrophiles like the α-bromo group in your compound.[1] This is a classic nucleophilic substitution (S_N2) reaction, which is often enhanced in polar aprotic solvents like DMSO because the nucleophile is less solvated and more reactive.[2][3] Therefore, there is a significant intrinsic potential for a chemical reaction between your compound and the solvent itself, leading to degradation over time.

    Q2: What is the most likely degradation pathway for my compound in DMSO?

    The primary degradation pathway involves the nucleophilic attack of the DMSO sulfur atom on the electrophilic α-carbon of the bromoacetamide. This reaction displaces the bromide ion and forms a dimethylsulfoxonium salt intermediate. This salt is highly reactive and can undergo further reactions or decomposition, especially if heated or in the presence of trace contaminants.[4]

    This process is analogous to the initial step of the Kornblum oxidation, where an alkyl halide is heated with DMSO to produce an aldehyde.[5] While your compound won't form an aldehyde, the underlying principle of DMSO acting as a nucleophile is the same.[4]

    Below is a diagram illustrating this potential degradation pathway.

    G cluster_0 Initial Reaction cluster_1 Potential Subsequent Events Compound This compound (Electrophile) Intermediate Sulfoxonium Salt Intermediate Compound->Intermediate S_N2 Attack DMSO DMSO (Nucleophile) DMSO->Intermediate Degradants Further Degradation Products Intermediate->Degradants Decomposition

    Caption: Potential S_N2 degradation pathway of the compound in DMSO.

    Q3: My DMSO stock solution has developed a yellow or brown tint upon storage. What could be the cause?

    Solution discoloration is a common red flag for instability. This can arise from two main sources:

    • Compound Degradation: The formation of the sulfoxonium salt and subsequent decomposition products can result in colored species.

    • DMSO Decomposition: DMSO itself can decompose, particularly when heated or in the presence of acids, bases, or even certain halides, which are byproducts of the initial degradation reaction.[6][7] This decomposition can be autocatalytic and produce a variety of byproducts, including formaldehyde and sulfur-containing compounds, which may be colored.[8][9] Storing the compound in a sealed vessel at elevated temperatures is particularly hazardous and can lead to pressure buildup and violent decomposition.[1][7]

    If you observe discoloration, it is imperative to discard the stock and prepare a fresh solution.

    Q4: What are the best practices for preparing and storing DMSO stock solutions of this compound to maximize stability?

    To mitigate the risk of degradation, a stringent protocol for stock solution preparation and storage is essential.

    • Use High-Purity, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[10] Water can hydrolyze the amide or participate in other side reactions. Always use a new, sealed bottle of anhydrous DMSO or a properly stored bottle under an inert atmosphere (e.g., argon or nitrogen).

    • Store at Low Temperatures: Chemical reaction rates decrease significantly at lower temperatures. Store your master stock solutions at -20°C or, ideally, at -80°C for long-term storage. While DMSO freezes at 18.5°C, it can be thawed for use without damage to the solvent itself.[10]

    • Work in Small Aliquots: Avoid repeated freeze-thaw cycles of your primary stock. Prepare smaller, single-use aliquots from the master stock. This minimizes the introduction of atmospheric moisture and reduces the time the compound spends at room temperature.

    • Avoid Heat: Never heat a solution of an α-haloacetamide in DMSO to aid dissolution. This will dramatically accelerate the degradation reaction.[5] Use sonication in a room temperature water bath if solubility is an issue.

    Q5: How can I experimentally confirm the stability of my this compound stock solution?

    You must validate the stability under your specific storage conditions. A time-course study using a reliable analytical method is the gold standard. High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred techniques.[12][13] These methods can separate the parent compound from any potential degradants and allow for quantification.[13][14]

    The basic principle is to analyze the purity of the solution at an initial time point (T=0) and then at subsequent intervals (e.g., 1 week, 1 month, 3 months) under your proposed storage conditions. A significant decrease in the peak area of the parent compound or the appearance of new peaks indicates instability.

    Troubleshooting Guide

    SymptomPotential Cause(s)Recommended Action(s)
    Unexpected Peaks in LC-MS/HPLC Degradation of the parent compound via reaction with DMSO.1. Analyze a freshly prepared sample as a T=0 reference. 2. Check the mass of the new peaks; look for a mass corresponding to the [Parent Compound - Br + DMSO] adduct. 3. Implement the stability assessment protocol below.
    Poor Reproducibility in Bioassays The actual concentration of the active compound is decreasing over time due to degradation.1. Discard old stock solutions. 2. Always use freshly prepared solutions for critical experiments. 3. If storage is necessary, qualify the stability of the stocks over the relevant time frame of the experiment.
    Solution Discoloration (Yellow/Brown) Significant compound degradation and/or DMSO decomposition.[7][8]1. Immediately discard the solution. 2. Review storage procedures. Ensure anhydrous DMSO is used and that solutions are not exposed to heat or light.[11]
    Complete Loss of Activity Catastrophic degradation of the compound in the stock solution.1. Confirm the identity and purity of the solid starting material. 2. Prepare a fresh DMSO stock and use it immediately in the assay to confirm activity.

    Experimental Protocol

    Protocol 1: Long-Term Stability Assessment in DMSO

    This protocol provides a robust framework for evaluating the stability of this compound in a DMSO stock solution under defined storage conditions.

    Objective: To quantify the percentage of the parent compound remaining over time when stored in DMSO at a specified temperature.

    Materials:

    • This compound (solid, >98% purity)

    • Anhydrous DMSO (Biotech grade or equivalent)

    • Amber glass vials with Teflon-lined screw caps

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • HPLC or LC-MS system with a suitable C18 column

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • Formic acid or other appropriate mobile phase modifier

    G prep 1. Prepare 10 mM Stock Solution in Anhydrous DMSO aliquot 2. Dispense Aliquots into Amber Vials prep->aliquot t0 3a. Analyze T=0 Sample IMMEDIATELY aliquot->t0 T=0 Control store 3b. Store Remaining Aliquots at Desired Conditions (e.g., -20°C, 4°C, RT) aliquot->store analyze 5. Quantify Parent Peak Area by HPLC or LC-MS t0->analyze tn 4. Analyze Samples at Pre-defined Time Points (T=1, T=2, ... T=n) store->tn tn->analyze calc 6. Calculate % Remaining vs. T=0 analyze->calc assess 7. Assess Stability (e.g., Stable if >90% remains) calc->assess

    Caption: Experimental workflow for assessing compound stability in DMSO.

    Methodology:

    • Stock Solution Preparation (T=0):

      • Accurately weigh a sufficient amount of this compound solid.

      • Dissolve it in anhydrous DMSO to a final concentration of 10 mM in a volumetric flask. Ensure complete dissolution.

      • Immediately dispense 100 µL aliquots into separate, clearly labeled amber vials.

    • Initial Analysis (T=0):

      • Take one of the freshly prepared aliquots (this is your T=0 sample).

      • Prepare a sample for analysis by diluting it to an appropriate concentration (e.g., 10 µM) with your mobile phase or a suitable solvent mixture (e.g., 50:50 acetonitrile:water).

      • Inject the sample onto the LC system and acquire the chromatogram.

      • Record the peak area of the parent compound. This value represents 100% integrity.

    • Storage:

      • Place the remaining aliquots under the desired storage conditions (e.g., room temperature, 4°C, and -20°C) to test different scenarios. Ensure they are protected from light.[11]

    • Time-Point Analysis:

      • At each scheduled time point (e.g., 24 hours, 7 days, 1 month, 3 months), remove one aliquot from each storage condition.

      • Allow the frozen samples to thaw completely at room temperature.

      • Prepare and analyze the samples exactly as described in step 2.

    • Data Analysis:

      • For each time point and condition, record the peak area of the parent compound.

      • Calculate the percentage of compound remaining using the following formula: % Remaining = (Peak Area at Time T / Peak Area at T=0) * 100

      • A compound is often considered stable if the % remaining is ≥ 90%.

    Summary of Key Chemical Entities

    Compound / SolventStructureRole in StabilityKey Considerations
    This compound C₉H₉BrFNOSubstrate (Electrophile) The α-carbon is activated by the adjacent carbonyl and bromine leaving group, making it susceptible to nucleophilic attack.[15]
    Dimethyl Sulfoxide (DMSO) (CH₃)₂SOSolvent (Nucleophile) The sulfur atom can act as a nucleophile, attacking the substrate and initiating degradation.[1] Its decomposition can be catalyzed by reaction byproducts.[7]
    Sulfoxonium Salt [C₉H₉FNO-S(O)(CH₃)₂]⁺Degradation Intermediate A reactive, charged species formed from the initial S_N2 reaction. Its formation represents the first step of compound loss.[4]
    Water H₂OContaminant Can be introduced from atmosphere if non-anhydrous DMSO is used.[10] May cause hydrolysis or participate in other side reactions.

    References

    • Benchchem. Technical Support Center: Synthesis of 2-bromo-N-(2,4-difluorophenyl)acetamide.
    • Thermo Fisher Scientific. SAFETY DATA SHEET - Acetamide, N-(2-bromo-4-methylphenyl)-.
    • Purdue University. Potential Explosion Hazards with Using DMSO and DMF in Chemical Reactions.
    • ECHEMI. N-(2-Bromo-4-fluorophenyl)acetamide SDS, 1009-22-9 Safety Data Sheets.
    • University of Bristol. Safety Bulletin – Decomposition of Dimethyl Sulfoxide.
    • Kingsbury, C. A. The Mechanism of Dimethyl Sulfoxide Catalysis in Nucleophilic Displacement. Journal of Organic Chemistry.
    • gChem. Alkylation.
    • Benchchem. Application Notes and Protocols for Assessing Compound Solubility and Stability in DMSO.
    • Pearson. Which reaction would be faster, the one with DMSO as the solvent....
    • ACS Publications. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. Organic Process Research & Development.
    • Synthetic Communications. Rapid and Catalyst‐Free α‐Halogenation of Ketones using N‐Halosuccinamides in DMSO.
    • ResearchGate. Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO).
    • Loba Chemie. 2-FLUORO-4- BROMO BIPHENYL MSDS CAS-No..
    • Wikipedia. Dimethyl sulfoxide.
    • Journal of the American Chemical Society. α-Halo Amides as Competent Latent Enolates: Direct Catalytic Asymmetric Mannich-Type Reaction.
    • S. King. Chapter 7 Alkyl Halides and Nucleophilic Substitution. Chem 51A Lecture Notes.
    • Cheng, X., et al. Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening.
    • Vargas Zenarosa, C. "Dimethyl Sulfoxide Oxidation of Primary Alcohols". ScholarWorks at WMU.
    • Pace, V., et al. The Fascinating Chemistry of α‐Haloamides. PMC.
    • Fisher Scientific. SAFETY DATA SHEET - N-Bromoacetamide.
    • CompTox Chemicals Dashboard, EPA. 2-Bromo-N-(4-fluoro-2-methylphenyl)acetamide Properties.
    • Engeloch, C., et al. Stability of screening compounds in wet DMSO. Journal of Biomolecular Screening.
    • Organic Chemistry Portal. Alcohols to Aldehydes, Part 3: Oxidations with DMSO. YouTube.
    • Separation Science. Analytical Techniques In Stability Testing.
    • ResearchGate. (PDF) Stability of Screening Compounds in Wet DMSO.
    • Sigma-Aldrich. 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide.
    • PubMed. Overcoming problems of compound storage in DMSO: solvent and process alternatives.
    • Google Patents. CN104447382A - Preparation method of 2-bromo-4-fluoroacetanilide.
    • Organic Syntheses. n-bromoacetamide.
    • Cole-Parmer. Material Safety Data Sheet - Acetamide, PA.
    • SIELC Technologies. Acetamide, N-(2-bromo-4-methylphenyl)- | SIELC.
    • PubChem. 2-Bromo-N-(4-methylphenyl)acetamide.
    • ResearchGate. (PDF) 2-Bromo-N-(4-bromophenyl)acetamide.
    • Pharmaffiliates. N-(2-bromo-4-methylphenyl)acetamide, CAS No : 614-83-5.
    • Benchchem. 2-bromo-N-(2,4-difluorophenyl)acetamide | 149053-57-6.
    • BLDpharm. 929283-21-6|2-Bromo-N-(4-fluoro-3-methylphenyl)acetamide.
    • ResearchGate. Removing DMSO from reaction products?.
    • PubMed. Factors affecting degradation of dimethyl sulfoxide (DMSO) by fluidized-bed Fenton process.
    • Organic Chemistry Frontiers (RSC Publishing). Reductive cleavage of the N–O bond: elemental sulfur-mediated conversion of N-alkoxyamides to amides.
    • PubChem. 2-Bromo-N,N-dimethylacetamide.
    • ResearchGate. What is the best right way of storing DMSO in research lab?.
    • ResearchGate. Does the storage of plant extract in 100%DMSO affect its stability at -20 degree celsius?.
    • ResearchGate. KF-Catalyzed direct thiomethylation of carboxylic acids with DMSO to access methyl thioesters.

    Sources

    Safety Operating Guide

    Personal protective equipment for handling 2-bromo-N-(2-fluoro-4-methylphenyl)acetamide

    Author: BenchChem Technical Support Team. Date: February 2026

    Executive Safety Summary

    Treat as: High-Potency Alkylating Agent / Lachrymator

    2-bromo-N-(2-fluoro-4-methylphenyl)acetamide belongs to the

    
    -haloacetamide class. Unlike standard organic intermediates, this compound possesses a reactive electrophilic center capable of irreversible alkylation of biological macromolecules.
    

    Immediate Operational Directives:

    • Zero Skin Contact: Standard single-layer nitrile gloves are insufficient for solution-phase handling.

    • Aerosol Containment: All solid handling must occur within a certified chemical fume hood or a powder containment balance enclosure.

    • Eye Protection: Chemical splash goggles are mandatory; safety glasses are prohibited due to lachrymatory potential.

    The Chemical Threat Profile: Mechanism of Action

    To select the correct PPE, one must understand the molecular behavior of the threat.

    The danger of this compound lies in the

    
    -bromoacetamide pharmacophore . The bromine atom, situated alpha to the carbonyl group, creates a highly electrophilic methylene carbon.
    
    • Mechanism: Nucleophilic Substitution (

      
      ).
      
    • Biological Target: The sulfhydryl (-SH) groups of cysteine residues in proteins.

    • Consequence: Upon contact with skin or mucous membranes, the molecule rapidly alkylates cellular proteins. This leads to:

      • Direct Toxicity: Cell death via enzyme inhibition.

      • Sensitization: Formation of hapten-protein conjugates, triggering Type IV hypersensitivity (Allergic Contact Dermatitis).

      • Lachrymatory Effect: Activation of TRPA1 channels in corneal nerve endings, causing severe stinging and tearing.

    The PPE Shield: Validated Protection Protocols

    The following protocols are based on permeation kinetics of halogenated acetamides.

    Hand Protection: The "Double-Shell" Standard

    Scientific Rationale:

    
    -haloacetamides can permeate thin nitrile rubber (< 4 mil) in under 15 minutes when dissolved in organic solvents (e.g., DMSO, DCM).
    
    Handling ScenarioPrimary Barrier (Inner)Secondary Barrier (Outer)Rationale
    Solid Weighing 4-mil Nitrile (Disposable)4-mil Nitrile (Disposable)Protection against incidental dust; contrasting colors allow visual breach detection.
    Solution Transfer 4-mil NitrileLaminate (Silver Shield/4H) Laminate films provide >480 min breakthrough time for halogenated organics.
    Spill Cleanup 4-mil NitrileButyl Rubber or Viton Heavy gauge rubber required to resist bulk solvent attack.
    Respiratory & Eye Defense

    Scientific Rationale: As a lachrymator, vapor/dust contact with the eye causes immediate incapacitation.

    • Eyes: Unvented Chemical Splash Goggles (ANSI Z87.1 D3 rating).

      • Contraindication: Do NOT use standard safety glasses. Vapors can bypass the side shields.

    • Respiratory:

      • Primary Control: Variable Air Volume (VAV) Fume Hood operating at 80-100 fpm face velocity.

      • Secondary (If Hood Unavailable): Full-face Air-Purifying Respirator (APR) with P100 (HEPA) + Organic Vapor (OV) cartridges. Note: N95s are insufficient for organic vapors.

    PPE Decision Logic (Visualization)

    PPE_Decision_Matrix Start Start: Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Liquid State->Liquid Quant_Solid Quantity > 100mg? Solid->Quant_Solid Solvent Solvent Type? Liquid->Solvent PPE_Solid_Low PPE LEVEL 1: Double Nitrile Gloves Splash Goggles Lab Coat Fume Hood Quant_Solid->PPE_Solid_Low No PPE_Solid_High PPE LEVEL 2: Double Nitrile Tyvek Sleeves Splash Goggles Powder Hood Quant_Solid->PPE_Solid_High Yes Volatile Volatile (DCM/THF) Solvent->Volatile NonVolatile Non-Volatile (DMSO) Solvent->NonVolatile PPE_Liquid_High PPE LEVEL 3: Silver Shield Laminate Gloves Splash Goggles Impervious Apron Fume Hood Volatile->PPE_Liquid_High PPE_Liquid_Med PPE LEVEL 2: Double Nitrile (Change q15m) Splash Goggles Lab Coat NonVolatile->PPE_Liquid_Med

    Figure 1: Risk-based PPE selection logic. Note that "Silver Shield" laminate gloves are required for volatile solvents to prevent rapid permeation.

    Operational Protocol: Safe Handling Workflow

    Weighing & Transfer (The Critical Step)

    Static electricity can cause

    
    -haloacetamides to "jump" or disperse, creating an inhalation hazard.
    
    • Preparation:

      • Place an ionizing fan or antistatic gun inside the hood to neutralize static charge on the weighing boat.

      • Line the hood surface with an absorbent, plastic-backed bench protector (e.g., Benchkote).

    • The Transfer:

      • Use a disposable spatula. Do not reuse.

      • Weigh directly into a tared vial. Do not weigh onto paper.

      • Self-Validation: If you see powder residue on the balance pan, your technique has failed. Decontaminate immediately.

    • Solubilization:

      • Add solvent to the vial before removing it from the balance enclosure if possible.

      • Cap tightly.[1][2][3] Wipe the exterior of the vial with a Kimwipe dampened with methanol to remove invisible dust traces.

    Decontamination Workflow

    In the event of a minor spill or for cleaning glassware.

    Decon_Workflow Spill Contamination Event Isolate 1. Isolate Area (Alert Personnel) Spill->Isolate Quench 2. Chemical Quench (Apply 10% Sodium Thiosulfate) Isolate->Quench Wait 3. Wait 15 Mins (Allow Alkylation of Thiosulfate) Quench->Wait Clean 4. Double Wash (Soap & Water) Wait->Clean Dispose 5. Dispose as Halogenated Waste Clean->Dispose

    Figure 2: Chemical Decontamination Workflow. Sodium Thiosulfate is used as a "sacrificial nucleophile" to react with the bromoacetamide before it touches skin.

    Disposal & Emergency Response

    Waste Management
    • Classification: Halogenated Organic Waste.

    • Segregation:

      • NEVER mix with strong oxidizers (Nitric acid, Peroxides). This can liberate free Bromine (

        
        ) gas.
        
      • NEVER mix with strong bases (NaOH) in a sealed container. Hydrolysis can be exothermic and generate pressure.

    • Labeling: Must explicitly state "Contains High Potency Alkylating Agent."

    First Aid (Immediate Action)
    • Skin Contact: Wash with soap and water for 15 minutes.[2] Do not use alcohol (increases skin permeability).

    • Eye Contact: Flush for 15 minutes. Seek medical attention immediately (potential for delayed corneal clouding).[4][5][6]

    References

    • PubChem. (n.d.). 2-Bromoacetamide Compound Summary. National Library of Medicine. Retrieved October 26, 2023, from [Link]

    • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

    • ECHA (European Chemicals Agency). (n.d.). Substance Information: 2-bromo-N-phenylacetamide derivatives. Retrieved October 26, 2023, from [Link]

    Sources

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